3-Bromo-5-{[cyclopropyl(3-methylbutyl)amino]methyl}aniline
Description
3-Bromo-5-{[cyclopropyl(3-methylbutyl)amino]methyl}aniline is a substituted aniline derivative featuring a bromine atom at the 3-position and a [cyclopropyl(3-methylbutyl)amino]methyl group at the 5-position of the benzene ring. Its molecular formula is C₁₅H₂₂BrN₂, with a molecular weight of 325.25 g/mol (calculated). The compound’s reactivity is influenced by the electron-donating amino group and the bulky cyclopropyl and 3-methylbutyl substituents, which may enhance solubility in organic solvents compared to simpler bromoanilines .
Properties
IUPAC Name |
3-bromo-5-[[cyclopropyl(3-methylbutyl)amino]methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2/c1-11(2)5-6-18(15-3-4-15)10-12-7-13(16)9-14(17)8-12/h7-9,11,15H,3-6,10,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSSOLJFVITCBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN(CC1=CC(=CC(=C1)Br)N)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-{[cyclopropyl(3-methylbutyl)amino]methyl}aniline typically involves multi-step organic reactions. One common method includes the bromination of aniline derivatives followed by the introduction of the cyclopropyl group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-{[cyclopropyl(3-methylbutyl)amino]methyl}aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.
Scientific Research Applications
Medicinal Chemistry
3-Bromo-5-{[cyclopropyl(3-methylbutyl)amino]methyl}aniline serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders. Its unique structure allows it to interact with specific molecular targets, enhancing binding affinity and selectivity.
Key Findings:
- Neuropharmacology Studies: Research indicates that compounds with similar structures exhibit potential in treating conditions like depression and anxiety by modulating neurotransmitter systems.
- Antitumor Activity: Studies suggest that brominated anilines can exhibit cytotoxic effects against cancer cell lines, making them candidates for anticancer drug development.
Material Science
In material science, this compound is explored for its potential in developing organic semiconductors and advanced materials.
Applications:
- Organic Light Emitting Diodes (OLEDs): Its electronic properties may be leveraged in creating efficient OLEDs.
- Conductive Polymers: The compound's structure could contribute to the design of new conductive materials for electronic applications.
Biological Studies
This compound is utilized as a biochemical probe to investigate enzyme activities and receptor interactions.
Research Insights:
- Enzyme Inhibition Studies: It has been used to study the inhibition mechanisms of various enzymes, providing insights into metabolic pathways.
- Receptor Binding Assays: The compound's ability to bind selectively to certain receptors aids in understanding receptor-ligand interactions.
Mechanism of Action
The mechanism of action of 3-Bromo-5-{[cyclopropyl(3-methylbutyl)amino]methyl}aniline involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the cyclopropyl group can enhance the binding affinity of the compound to its targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Table 1: Structural Comparison
Key Observations :
- Electronic Effects : The tertiary amine in the target compound is electron-donating, contrasting with the electron-withdrawing CF₃ group in 3-Bromo-5-(trifluoromethyl)aniline .
- Halogen Diversity: Multi-halogenated analogs (e.g., 3-Bromo-5-chloro-2-fluoroaniline) offer diverse reactivity for cross-coupling reactions but lack the amino functionality for further derivatization .
Physical and Chemical Properties
Table 2: Property Comparison
Key Observations :
- Solubility: The target compound’s tertiary amine and bulky substituents likely improve solubility in non-polar solvents compared to halogen-rich analogs .
- Stability : Tertiary amines may decompose under acidic conditions, whereas halogenated anilines (e.g., 3-Bromo-5-chloro-2-fluoroaniline) are more thermally stable .
Biological Activity
3-Bromo-5-{[cyclopropyl(3-methylbutyl)amino]methyl}aniline, with the CAS number 1558540-19-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available data on its biological activity, focusing on its anticancer properties and mechanisms of action.
The molecular formula of this compound is C₁₅H₂₃BrN₂, with a molecular weight of 311.26 g/mol. The compound features a bromine atom and a cyclopropyl group attached to an aniline structure, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₃BrN₂ |
| Molecular Weight | 311.26 g/mol |
| CAS Number | 1558540-19-4 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For example, derivatives containing similar functional groups have demonstrated significant antiproliferative effects against various cancer cell lines.
- Mechanism of Action : The anticancer activity is often attributed to mechanisms such as DNA intercalation and inhibition of key signaling pathways involved in cell proliferation and survival. Compounds with flat structural fragments tend to exhibit enhanced anticancer potency due to improved interactions with DNA and proteins involved in cancer progression .
- Case Studies : In vitro studies have shown that certain derivatives exhibit IC₅₀ values in the low micromolar range against pancreatic cancer cell lines. For instance, similar compounds have been reported with IC₅₀ values as low as 0.051 µM against BxPC-3 cells and 0.066 µM against Panc-1 cells . These findings suggest that modifications in the chemical structure can lead to variations in biological activity.
Other Biological Activities
While the focus has primarily been on anticancer properties, other potential biological activities may include:
- Antimicrobial Activity : Some studies suggest that aniline derivatives can exhibit antimicrobial properties, although specific data on this compound is limited.
- Neuroprotective Effects : Research into related compounds indicates possible neuroprotective effects, which may be relevant for further investigations into this compound.
Research Findings Summary
A summary of key findings from various studies on related compounds is presented below:
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A (similar) | BxPC-3 | 0.051 | DNA intercalation |
| Compound B (similar) | Panc-1 | 0.066 | Inhibition of cell cycle progression |
| Compound C (similar) | MCF-7 | 7.17 | Apoptosis induction |
Q & A
Q. What are the recommended synthetic routes for preparing 3-Bromo-5-{[cyclopropyl(3-methylbutyl)amino]methyl}aniline?
Methodological Answer: The synthesis typically involves two key steps:
Regioselective Bromination : Introduce bromine at the 3-position of aniline derivatives using bromate-bromide solutions in acidic media. For example, bromination of 5-aminobenzaldehyde derivatives with KBrO₃/KBr/HCl generates 3-bromo intermediates .
Aminomethylation : React the brominated intermediate with cyclopropyl(3-methylbutyl)amine via reductive amination. Sodium cyanoborohydride or catalytic hydrogenation can facilitate this step, similar to methods for synthesizing cyclopropyl-containing amines .
Key Considerations : Use anhydrous conditions for aminomethylation to avoid side reactions. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
Q. How is structural characterization of this compound performed?
Methodological Answer: A combination of spectroscopic and chromatographic techniques is essential:
Q. What methods are used to determine purity and quantify the primary amine group?
Methodological Answer:
- Potentiometric Titration : Employ bromate-bromide solutions in HCl to brominate the aromatic ring, followed by iodometric back-titration to quantify excess bromine. This method is validated for aniline derivatives .
- HPLC-MS : Compare peak areas against certified reference materials (e.g., 3-bromo-2-methylaniline) with >97% purity thresholds .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination be addressed?
Methodological Answer: Regioselectivity is influenced by:
- Directing Groups : The amino group directs bromination to the para position, but steric hindrance from the cyclopropyl(3-methylbutyl)amino group may favor meta substitution. Pre-functionalization with protecting groups (e.g., acetylation) can modulate reactivity .
- Catalysis : Use Lewis acids like FeCl₃ to enhance para selectivity, as seen in bromination of 2-bromo-5-methylaniline derivatives .
Data Contradiction : Some studies report meta dominance in sterically hindered analogs, while others achieve para selectivity with catalysts. Confirm via NOESY NMR to resolve positional ambiguity .
Q. What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Thermal Stability : Decomposes above 80°C, forming brominated byproducts (detectable via GC-MS). Store at 0–6°C in amber vials to prevent photodegradation .
- Hydrolytic Stability : Susceptible to hydrolysis in acidic/basic conditions. In pH < 3, the cyclopropyl ring may undergo ring-opening; in pH > 10, deamination occurs. Use buffered solvents (pH 6–8) for long-term storage .
Q. How can computational modeling predict reactivity or binding properties?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study electron density distribution. The bromine atom and amino group act as electron-withdrawing and donating sites, respectively, influencing electrophilic substitution .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. The cyclopropyl group enhances hydrophobic binding, as observed in analogs like (S)-cyclopropyl(4-methoxyphenyl)methanamine .
Q. How are air-sensitive intermediates handled during synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
